Silver(II) oxide

Descripción general

Descripción

Silver(II) oxide is a highly insoluble, thermally stable source of silver that is suitable for glass, optic, and ceramic applications . It is a photosensitive fine black powder that decomposes above 280°C . It is used to make silver oxide-zinc alkali batteries and as a reagent in laboratory reactions .

Synthesis Analysis

This compound can be synthesized using various methods such as electrodeposition, electrochemical method, simple immersion process and subsequent RF-sputtering deposition, chemical oxidative polymerization, acidic sol–gel process, flame-based process, liquid-phase reduction technique, sol–gel, hydrothermal method, co-precipitation method, simple precipitation method, thermal decomposition, chemical wet synthesis, low and high-temperature reduction, high-pressure autoclave, thermal treatment method, and laser-liquid–solid interaction technique .Molecular Structure Analysis

This compound features linear, two-coordinate Ag centers linked by tetrahedral oxides . It is isostructural with Cu2O . It is slightly soluble in water due to the formation of the ion Ag(OH)−2 and possibly related hydrolysis products .Physical and Chemical Properties Analysis

This compound is a dark brown or black solid at room temperature. It has a molar mass of 231.74 g/mol, a density of 7.14 g/cm³, and decomposes at a melting point of 280°C . On a molecular level, this compound consists of two silver atoms bonded to a single oxygen atom .Aplicaciones Científicas De Investigación

Oxidative Aromatization in Organic Chemistry

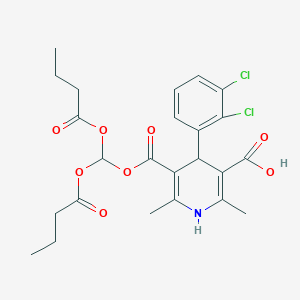

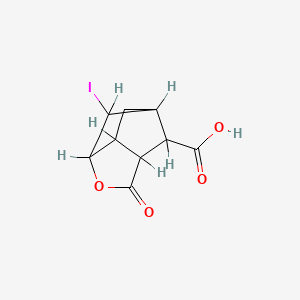

Silver(II) oxide has been utilized in the oxidative aromatization of 1, 4-dihydropyridines to produce corresponding pyridine derivatives. This process is significant in the synthesis of various compounds and is enhanced by the use of silver salts like silver oxide. It facilitates cleaner conditions and higher efficiency in the oxidation process (Montazerozohori et al., 2007).

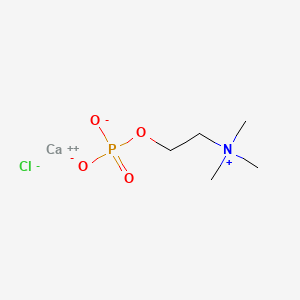

Electrode Material in Batteries

This compound is extensively studied for its application as a cathode material in zinc-silver oxide batteries. Its unique properties, such as high current efficiency and thermal stability, make it an ideal component in battery technology. The electrodeposition of AgO films from aqueous solutions demonstrates its practical application in this field (Breyfogle et al., 1996).

Electronic and Optical Properties

The electronic structures of silver oxides, including AgO, have been characterized using various computational methods. Understanding these properties is crucial for applications in catalysis, battery technology, and treatment of dermatological conditions. The study of their optical properties enables better application in these fields (Allen et al., 2011).

Analytical Applications

This compound plays a role in analytical chemistry, particularly in the detection and analysis of various substances. Its application in flow injection analysis and as an electrode material for the detection of carbohydrates and amino acids showcases its versatility in analytical methods (Schothorst & Boef, 1985); (DeMott & Jahngen, 2005).

Environmental and Wastewater Treatment

Silver oxide nanoparticles have been explored for their potential in environmental applications, particularly in wastewater treatment. Their antimicrobial properties and ability to remove heavy metals from water highlight their importance in maintaining environmental health (Musee et al., 2011).

Biomedical Applications

In the biomedical field, silver oxide nanoparticles have been investigated for their potential in cancer therapy. Their unique physicochemical properties and interaction with biological systems offer promising avenues in medical research and therapeutics (Iqbal et al., 2019).

Safety and Hazards

Silver(II) oxide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is an oxidizing solid and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Direcciones Futuras

Propiedades

IUPAC Name |

oxosilver | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ag.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTCVAHKKMMUFAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

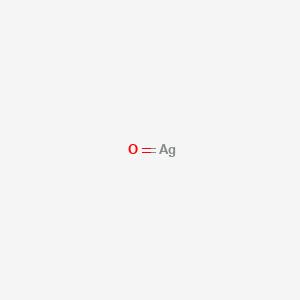

Canonical SMILES |

O=[Ag] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AgO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5058301 | |

| Record name | Silver oxide (AgO) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.868 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Charcoal-grey solid; Practically insoluble in water; [Merck Index] Dark grey odorless powder; Reacts with water; [Alfa Aesar MSDS] | |

| Record name | Silver(II) oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17312 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

155645-89-9, 1301-96-8, 155645-82-2 | |

| Record name | Silver oxide (Ag4O4) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155645-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silver oxide (AgO) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1301-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silver oxide (Ag2O2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155645-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silver(II) oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001301968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silver oxide (AgO) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silver (II) oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.726 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-{4-[2-(Diphenylphosphoryl)vinyl]phenyl}vinyl)(diphenyl)phosphine oxide](/img/no-structure.png)

![Benzo[b]thiophene-2-carboxylic acid, 4-formyl-, methyl ester](/img/structure/B3419741.png)

![5h,6h,7h-Cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B3419748.png)

![3-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B3419769.png)